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Compound of Interest

Compound Name: 3-Methylbenzofuran

Cat. No.: B1293835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methylbenzofuran (C₉H₈O), a key heterocyclic scaffold in medicinal chemistry. This document

details the interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)

data, supported by detailed experimental protocols. The information presented herein is

intended to serve as a valuable resource for the identification, characterization, and quality

control of 3-Methylbenzofuran and its derivatives in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Methylbenzofuran.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for 3-Methylbenzofuran (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.50-7.45 m - H-4, H-7

~7.25-7.15 m - H-5, H-6

~7.30 s - H-2

~2.25 s - -CH₃

Predicted data is based on the analysis of structurally similar benzofuran derivatives.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data for 3-Methylbenzofuran[1]

Chemical Shift (δ) ppm Assignment

155.1 C-7a

141.0 C-2

129.8 C-3a

124.0 C-5

122.5 C-6

120.0 C-4

111.4 C-7

110.9 C-3

9.5 -CH₃

Data obtained from SpectraBase, acquired in Chloroform-d on a Bruker WM-360 spectrometer.

[1]

Infrared (IR) Spectroscopy
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Table 3: FT-IR Spectral Data for 3-Methylbenzofuran (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2920 Medium Methyl C-H stretch

~1610, ~1460 Medium-Strong Aromatic C=C stretch

~1250 Strong
Asymmetric C-O-C stretch

(furan ring)

~1100 Strong
Symmetric C-O-C stretch

(furan ring)

~750 Strong C-H out-of-plane bend

Predicted data is based on characteristic IR absorptions for substituted benzofurans.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 3-Methylbenzofuran

m/z Relative Intensity Assignment

132 High [M]⁺ (Molecular Ion)

131 High [M-H]⁺

103 Medium [M-CHO]⁺

77 Medium [C₆H₅]⁺

Data obtained from the NIST Mass Spectrometry Data Center.

Experimental Protocols
The following are detailed protocols for acquiring the spectroscopic data for 3-
Methylbenzofuran, based on standard laboratory practices for small organic molecules.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 3-
Methylbenzofuran.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

Weigh approximately 5-10 mg of 3-Methylbenzofuran.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

Pulse Sequence: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 16 ppm

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling using the following

typical parameters:

Pulse Sequence: zgpg30
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Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 220 ppm

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction to obtain the final spectra. Reference the spectra to the TMS signal at 0.00

ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy
Objective: To obtain the infrared spectrum of 3-Methylbenzofuran to identify its functional

groups.

Instrumentation: FT-IR Spectrometer with a diamond ATR accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and

allowing it to dry completely.

Place a small drop of liquid 3-Methylbenzofuran or a few milligrams of the solid sample

directly onto the center of the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Lower the instrument's pressure arm to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-

add 16 scans to improve the signal-to-noise ratio.
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Data Processing: The acquired spectrum is automatically ratioed against the background

spectrum to produce the final transmittance or absorbance spectrum. Identify and label the

characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-
Methylbenzofuran.

Instrumentation: GC-MS system equipped with a capillary column and an electron ionization

(EI) source.

Sample Preparation:

Prepare a dilute solution of 3-Methylbenzofuran (approximately 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

GC-MS Conditions:

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250 °C.

Injection Volume: 1 µL with a split ratio of 50:1.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final hold: 250 °C for 5 minutes.

MS Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Data Analysis: Identify the peak corresponding to 3-Methylbenzofuran in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion

and the major fragment ions.

Visualizations
Chemical Structure and Atom Numbering
Caption: Chemical structure of 3-Methylbenzofuran with atom numbering.

Mass Spectrometry Fragmentation Pathway

Proposed Mass Spectrometry Fragmentation of 3-Methylbenzofuran
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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